(2-Amino-1-phenylethyl)dimethylamine
Overview
Description
"(2-Amino-1-phenylethyl)dimethylamine" represents a class of organic compounds characterized by their functional groups and structural configuration, which play a crucial role in their chemical behavior and applications. While the specific compound "(2-Amino-1-phenylethyl)dimethylamine" is not directly mentioned in the literature, related research provides insights into similar compounds, showcasing the importance of amino and dimethylamine groups in organic chemistry.
Synthesis Analysis
Synthesis of related compounds often involves complex reactions aiming to introduce specific functional groups or to achieve certain molecular structures. For instance, the synthesis of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones involves deducing structural changes due to prototropic tautomerism, highlighting the complexity and precision required in organic synthesis (Pyrih et al., 2023).
Molecular Structure Analysis
Molecular structure analysis focuses on understanding the spatial arrangement of atoms within a molecule and how this influences its properties and reactivity. The study of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, for example, involves spectroscopic methods and quantum chemical studies to elucidate its geometry and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like "(2-Amino-1-phenylethyl)dimethylamine" can showcase diverse reactivity patterns, such as proton tautomerism and stereoisomerism, which significantly affect their chemical properties (Pyrih et al., 2023). Such insights are crucial for understanding the behavior of these compounds under various conditions.
Physical Properties Analysis
The physical properties of compounds, including their solubility, melting point, and crystal structure, are directly influenced by their molecular structure. Research into similar compounds, such as the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrates how modifications at the molecular level can impact physical properties like fluorescence quantum yields (Yang et al., 2002).
Scientific Research Applications
Ionization and Charge Transfer Studies
(2-Amino-1-phenylethyl)dimethylamine (PENNA), has been explored in the context of local photoionization pathways and charge-transfer dynamics. Using Rydberg fingerprint spectroscopy, it's been found that PENNA has two ionization centers, allowing for the study of ionization processes and charge-transfer dynamics. The ability to activate individual ionization centers with different laser wavelengths facilitates the exploration of ultrafast charge-transfer dynamics, potentially on a femtosecond scale. This makes PENNA a suitable model for studying charge transfer in complex molecules (Cheng et al., 2005).
Optical Resolution and Chiral Compound Applications
In another study, the optical resolution of 1-Phenylethylamine, a related compound, was achieved through preferential crystallization, leading to the successful optical resolution of several other compounds, including 1-phenyl-2-(p-tolyl) ethylamine and others. The research demonstrated the application of these compounds in enantioselective reactions, such as the reduction of ketones and alkylation of acids, highlighting their potential use in chiral synthesis and as chiral stationary phases for high-performance liquid chromatography (HPLC) (Saigo, 1985).
Charge Migration in Peptide Cations
PENNA's structural similarity to phenylalanine makes it a valuable model system for studying charge transfer in peptide cations. Research in this area has focused on the dynamics of charge transfer from the phenyl to the amine site in PENNA cations, using femtosecond resonant two-color photoionization. The findings indicate that the charge transfer is not purely electronic but proceeds on a femtosecond timescale, offering insights into the behavior of similar structures in peptides (Lehr et al., 2005).
Strong Field Ionization Modeling
The angular dependence of strong field ionization of PENNA has been modeled, revealing insights into the ionization behavior of the amine and phenyl groups. The study contributes to understanding how alignment of such molecules could potentially control the ratio of amine and phenyl cations, offering a method to probe charge migration in such cations (Hoerner, Li, & Schlegel, 2020).
Inhibition of Protein Synthesis
Research has also investigated compounds similar to PENNA, like L-1-tosylamido-2-phenylethyl chloromethyl ketone, for their potential in inhibiting protein synthesis in mammalian cells. This line of research could provide valuable insights into cellular mechanisms and the development of new therapeutic strategies (Pong, Nuss, & Koch, 1975).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
N,N-dimethyl-1-phenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSAPTWLWWYADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287164 | |
Record name | (2-Amino-1-phenylethyl)dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-phenylethyl)dimethylamine | |
CAS RN |
6342-21-8 | |
Record name | 6342-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Amino-1-phenylethyl)dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-1-phenylethyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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